1,3-Di-p-tolylurea

Description

Contextualization within Diarylurea Chemistry and Structural Analogues

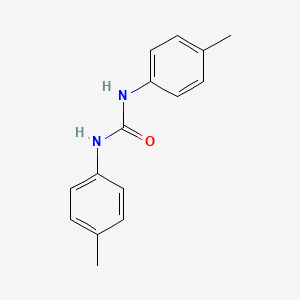

1,3-Di-p-tolylurea is a member of the diarylurea class of compounds, characterized by a urea (B33335) core (-NH-C(O)-NH-) flanked by two aryl groups. In this specific molecule, the aryl groups are p-tolyl groups. nih.gov The structure of diarylureas, featuring two hydrogen bond-donating N-H groups and one hydrogen bond-accepting carbonyl group, allows them to form strong, directional hydrogen bonds. This property is fundamental to their use in supramolecular chemistry, as it enables predictable self-assembly into larger architectures. mdpi.com

The properties of this compound are influenced by its structural features when compared to its analogues. For instance, the presence of the para-methyl groups on the phenyl rings differentiates it from its parent compound, 1,3-diphenylurea (B7728601). These methyl groups can affect its solubility, electronic character, and how it packs in a crystal lattice. Other structural analogues can be created by substituting the phenyl rings with various functional groups, which can either be electron-donating or electron-withdrawing. These substitutions allow for the fine-tuning of the molecule's hydrogen-bonding strength and electronic properties, which is crucial for applications such as anion recognition and catalysis. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O nist.gov |

| Molecular Weight | 240.30 g/mol nih.gov |

| Melting Point | 265 °C lookchem.com |

| Appearance | White crystalline solid lookchem.com |

| Solubility | Soluble in organic solvents, practically insoluble in water lookchem.com |

Significance in Contemporary Academic Research and Emerging Applications

In modern chemical research, this compound is a significant building block, particularly in supramolecular chemistry and materials science. Its capacity for strong and predictable hydrogen bonding makes it an effective organogelator, capable of forming gels in organic solvents at low concentrations. nih.gov These supramolecular gels are of interest for a variety of potential uses, including in drug delivery systems and as templates for creating nanomaterials. calis.edu.cnnih.gov

The arrangement of the N-H groups in this compound creates a binding site that can selectively interact with anions through hydrogen bonds. soton.ac.uk This has led to its investigation for use in anion sensors. rsc.org The ability of this compound to form well-defined crystals has also made it a subject of study in crystal engineering, with the aim of designing new solid-state materials with specific, desirable properties. Furthermore, there is emerging research into its potential as an organocatalyst, where the urea moiety can activate other molecules in a reaction through hydrogen bonding.

Table 2: Research Applications of this compound and Related Diarylureas

| Research Area | Application/Significance |

|---|---|

| Supramolecular Chemistry | Building block for self-assembled structures, organogelator. nih.govtaylorfrancis.com |

| Anion Recognition | Component of anion sensors due to hydrogen-bonding capabilities. soton.ac.ukrsc.orgmdpi.com |

| Materials Science | Used in the design of novel crystalline materials and polymers. |

| Organocatalysis | Potential to catalyze reactions through hydrogen bond activation. nih.gov |

Historical Perspectives on Urea Derivatives in Chemical Science

The history of urea derivatives is a cornerstone of modern chemistry. It began with Friedrich Wöhler's synthesis of urea from inorganic starting materials in 1828, a landmark experiment that is often cited as the beginning of organic chemistry as it challenged the prevailing theory of vitalism. nih.govwikipedia.orgresearchgate.net This discovery opened the door to the synthesis and study of a vast number of urea-based compounds. hilarispublisher.com

Initially, research on urea derivatives was heavily focused on their biological activities, which led to the discovery of important drugs. hilarispublisher.com The interest in diarylureas, such as this compound, for applications beyond medicine grew with the development of supramolecular chemistry in the latter half of the 20th century. nih.govresearchgate.net Scientists began to recognize the potential of the diarylurea framework as a reliable component for constructing complex, self-assembling molecular systems. This shift from a purely biological focus to one that includes materials science and supramolecular applications has characterized the modern research landscape for these compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIZOYBOCSCLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211141 | |

| Record name | 1,3-Di-p-tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-00-1 | |

| Record name | N,N′-Bis(4-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-p-tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 621-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Di-p-tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-p-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Modern Approaches to 1,3-Di-p-tolylurea Synthesis

Recent advancements in organic synthesis have provided a variety of effective routes to this compound. These methods often prioritize operational simplicity, high atom economy, and the use of readily available starting materials.

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates. For the synthesis of this compound, this typically involves the reaction of p-toluidine (B81030), the primary amine, with a suitable carbonyl source.

A notable approach involves the use of carbon dioxide (CO₂) as a green and non-toxic C1 building block. lookchem.com Methodologies have been developed that employ CO₂ at normal pressure, reacting it with primary aromatic amines like p-toluidine in the presence of accelerators such as a Lewis base and a hydrosilane. lookchem.com This process generates the corresponding symmetric urea (B33335) compound under mild conditions. lookchem.com Another strategy utilizes ethylene (B1197577) carbonate as the carbonyl source in a transamination reaction with primary amines. researchgate.netresearchgate.net For instance, heating p-toluidine with ethylene carbonate can produce this compound. researchgate.net

The direct carbonylation of amines with carbon monoxide is another pathway, though it often requires catalysts and specific conditions to achieve high yields of the desired diarylurea. researchgate.net A particularly efficient method for creating unsymmetrical ureas, which can be adapted for symmetrical ones, involves the in-situ formation of a carbamic acid from an amine and CO₂ gas, followed by dehydration to an isocyanate intermediate which then reacts with another amine. acs.org

Table 1: Comparison of One-Pot Synthetic Methods for Di-substituted Ureas

| Carbonyl Source | Primary Amine | Key Reagents/Conditions | Primary Advantage | Reference |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | Aromatic/Aliphatic Primary Amines | Lewis Base, Hydrosilane, 100 °C | Utilizes green, non-toxic C1 source at normal pressure. lookchem.com | lookchem.com |

| Ethylene Carbonate | Primary Amines | Cs₂CO₃ catalyst, heat (e.g., 70 °C) | Forms 1,3-disubstituted ureas in excellent yields. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Carbon Dioxide (CO₂) | Primary Amines | DBU catalyst, then PBu₃/DBAD | Mild conditions for in-situ isocyanate formation. acs.org | acs.org |

| Carbon Monoxide (CO) | Aromatic Amines | Sulfur, Tertiary amine catalyst | High yields of diarylureas in the absence of a solvent. researchgate.net | researchgate.net |

Catalysis is fundamental to modern organic synthesis, offering pathways with lower activation energies, thereby increasing reaction rates and allowing for milder conditions. The synthesis of this compound has benefited significantly from various catalytic systems.

Iron(III) Chloride (FeCl₃): Ferric chloride is an inexpensive, abundant, and effective Lewis acid catalyst for a range of organic transformations. researchgate.net It has been successfully employed in the synthesis of unsymmetrical ureas through a variation of the Ritter reaction, highlighting its utility in C-N bond formation. researchgate.net FeCl₃ can activate substrates and facilitate key steps in urea formation. researchgate.netbeilstein-journals.org For instance, it has been shown to be a favorable additive in the generation of ureas from amines and CO₂ promoted by hydrosilane. lookchem.com Its catalytic activity is also demonstrated in the synthesis of other nitrogen-containing heterocycles, where it promotes selective intramolecular annulation. beilstein-journals.orgbeilstein-journals.org

Potash (Potassium Carbonate): As an inexpensive and readily available base, potash (K₂CO₃) plays a crucial role in promoting urea synthesis. In the reaction of diaryliodonium salts with phenols to form diaryl ethers, potassium carbonate is used as the base, showcasing its utility in related C-O coupling reactions. organic-chemistry.org In the context of urea synthesis, bases like potassium carbonate are essential for deprotonating precursor molecules, thereby increasing their reactivity. beilstein-journals.org For example, the mechanochemical synthesis of sulfonyl ureas from sulfonamides and isocyanates can be assisted by potassium carbonate. beilstein-journals.org

Magnetic Nanoparticles (MNPs): The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, represents a significant advancement in green chemistry. samipubco.com These catalysts offer high surface area and, crucially, can be easily separated from the reaction mixture using an external magnet and reused multiple times, improving the economic and environmental profile of the synthesis. tandfonline.comrsc.org Fe₃O₄ nanoparticles, often coated with silica (B1680970) (SiO₂) and functionalized with urea or other catalytic moieties, have been designed and applied in various syntheses. samipubco.comtandfonline.comscispace.commdpi.com These functionalized MNPs can act as effective catalysts for multicomponent reactions to produce complex molecules, demonstrating their potential for facilitating the C-N bond formations required for urea synthesis. samipubco.comrsc.org The catalyst's surface can be designed to have specific active sites, such as hydrogen-bonding urea groups, to promote the desired reaction. tandfonline.comtandfonline.com

Table 2: Overview of Catalytic Systems for Urea Synthesis

| Catalyst Type | Example | Role in Synthesis | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | FeCl₃ | Activates substrates, promotes C-N bond formation. lookchem.comresearchgate.net | Inexpensive, abundant, effective under mild conditions. researchgate.netresearchgate.net | lookchem.comresearchgate.netresearchgate.net |

| Base | Potash (K₂CO₃) | Acts as a base to deprotonate precursors, increasing nucleophilicity. beilstein-journals.org | Low cost, readily available. organic-chemistry.orgbeilstein-journals.org | organic-chemistry.orgbeilstein-journals.org |

| Heterogeneous | Fe₃O₄@SiO₂-Urea | Provides recoverable catalytic surface with active sites. samipubco.comtandfonline.com | Magnetically recoverable, reusable, eco-friendly. samipubco.comtandfonline.comrsc.org | samipubco.comtandfonline.comtandfonline.com |

To overcome the limitations of traditional methods, such as the use of toxic phosgene, research has focused on alternative reactants and reaction conditions. beilstein-journals.org The use of CO₂ as a carbonyl source is a prime example of a safer alternative. rsc.orgcore.ac.uk The thermal conversion of amine carbamates, formed by reacting amines with CO₂, can yield 1,3-disubstituted ureas selectively. core.ac.uk

Another innovative approach involves the use of isocyanate surrogates. Dioxazolones, for instance, can undergo thermal or photocatalytic decarboxylation to generate isocyanate intermediates in situ. tandfonline.commdpi.com This phosgene-free method allows for the synthesis of ureas under mild conditions. tandfonline.com

The optimization of reaction conditions also plays a vital role. Solvent-free (neat) reactions or mechanochemical methods, such as ball milling, can enhance efficiency and reduce waste. beilstein-journals.orgrsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. beilstein-journals.orgclockss.orgresearchgate.net For example, a microwave-assisted, one-pot, two-step procedure via a Staudinger-aza-Wittig reaction has been developed for the efficient synthesis of urea derivatives. beilstein-journals.org

Catalyst-Assisted Synthesis (e.g., FeCl₃, Potash, Magnetic Nanoparticles)

Elucidation of Reaction Mechanisms in Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols, maximizing product yield, and minimizing the formation of byproducts. For the synthesis of this compound, the mechanism often revolves around a key reactive species.

In many modern synthetic routes to this compound, p-tolyl isocyanate serves as a pivotal intermediate. ncl.res.inqucosa.de Although highly reactive, this isocyanate is often generated in situ to avoid its isolation. The general mechanism involves two main stages: first, the formation of the isocyanate, and second, its reaction with an amine. ncl.res.in

The generation of the isocyanate intermediate can be achieved through various methods. One common pathway is the dehydration of a carbamic acid, which is formed from the reaction of a primary amine (p-toluidine) with CO₂. acs.org Another route is the Lossen rearrangement of hydroxamic acids or related precursors, which can be triggered photocatalytically or thermally. researchgate.netresearchgate.net The Staudinger-aza-Wittig reaction provides a further method, where an iminophosphorane reacts with CO₂ to yield the isocyanate. beilstein-journals.org

Once the p-tolyl isocyanate is formed, it readily undergoes nucleophilic attack by a molecule of p-toluidine. The nitrogen atom of the amine adds to the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to yield the stable this compound product. This two-step sequence—formation of the isocyanate followed by nucleophilic addition of an amine—is a convergent and highly efficient way to construct the urea linkage. acs.orgbeilstein-journals.org

Optimizing a chemical synthesis involves manipulating reaction parameters to favor the desired product formation from both a kinetic (rate of reaction) and thermodynamic (position of equilibrium) standpoint.

Thermodynamic control focuses on the stability of products and intermediates. The formation of the urea linkage is generally a thermodynamically favorable process. However, the initial steps, such as the reaction of an amine with CO₂, can be reversible. oaepublish.com High pressure can be used to shift the equilibrium towards the formation of carbamic acid intermediates when using gaseous reactants like CO₂. rsc.org The choice of solvent can also influence the thermodynamics of the reaction system. rsc.org

Kinetic control is concerned with the rate at which the reaction proceeds. Key factors influencing the kinetics of this compound synthesis include temperature, catalyst loading, and reactant concentration.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of reactants and products. qucosa.de Optimal temperature profiles are often determined experimentally for each specific synthetic method. rsc.orgrsc.org For example, Zn-mediated urea formation occurs at ambient temperature for aliphatic amines but requires 60 °C for aromatic amines. researchgate.net

Catalyst: The choice and concentration of the catalyst are critical. An effective catalyst lowers the activation energy of the rate-limiting step, accelerating the reaction. rsc.org Studies often involve screening different catalysts and optimizing the amount used to achieve the highest yield in the shortest time. samipubco.com

Concentration: The concentration of reactants affects the reaction rate according to the reaction's rate law. In many procedures, using one amine in excess can drive the reaction to completion, which is particularly relevant in the synthesis of unsymmetrical ureas but also a consideration in symmetrical syntheses to ensure full conversion of the limiting reagent. acs.org

By carefully balancing these kinetic and thermodynamic factors, chemists can develop highly efficient and selective syntheses of this compound. rsc.org

Table 3: Summary of Key Reaction Optimization Parameters

| Parameter | Influence | Example of Optimization | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Reaction of n-butylamine and CO₂ shows yield dependence on temperature, with an optimal point before side reactions dominate. rsc.org | rsc.orgrsc.org |

| Pressure | Shifts equilibrium for reactions involving gases. | CO₂ pressure is optimized to favor urea formation in solvent-free conditions. rsc.org | rsc.org |

| Catalyst Loading | Determines the number of active sites available. | The yield of α-aminonitriles was optimized with respect to the amount of MNP catalyst; too little is slow, too much offers no benefit. scispace.com | scispace.comrsc.org |

| Solvent | Can affect solubility, reactivity, and reaction equilibrium. | The yield of 1,3-dibutyl urea from n-butylamine and CO₂ was highest in NMP or under solvent-free conditions, and lower in THF or DMF. rsc.org | rsc.org |

| Reaction Time | Determines the extent of conversion. | Optimized to maximize yield before potential product degradation or byproduct formation occurs. researchgate.netrsc.org | researchgate.netrsc.org |

Theoretical Calculations of Reaction Pathways

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. mdpi.commaterialsciencejournal.org By modeling the potential energy surface of a reaction, computational chemistry provides deep insights into transition state structures, activation energy barriers, and the thermodynamic stability of reactants, intermediates, and products. researchgate.netrsc.org This approach allows researchers to predict the most likely reaction pathway and understand the factors that control selectivity and reaction rates.

While specific, in-depth theoretical studies on the reaction pathways for the synthesis of this compound are not extensively detailed in the current body of literature, the principles of computational chemistry provide a robust framework for such an investigation. The primary synthetic route to this compound involves the reaction of p-tolyl isocyanate with p-toluidine. A theoretical investigation of this reaction would typically model the step-by-step formation of the urea linkage.

A plausible mechanistic pathway that could be investigated using theoretical calculations involves the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of p-tolyl isocyanate. Computational analysis would aim to:

Optimize the ground state geometries of the reactants, p-toluidine and p-tolyl isocyanate.

Locate the transition state structure for the nucleophilic addition step.

Calculate the activation energy barrier associated with this transition state.

Identify any potential intermediates, such as a zwitterionic species, and determine their stability.

Model the final proton transfer step leading to the stable this compound product.

DFT calculations, often using functionals like B3LYP or M06-2X and a suitable basis set such as 6-311++G(d,p), are frequently employed for such studies to achieve a good balance between computational cost and accuracy. mdpi.comresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the accuracy of the calculations by simulating the reaction environment.

The data generated from these calculations can be summarized to provide a clear energetic profile of the reaction. An illustrative example of the type of data that would be generated from a DFT study on the reaction between p-toluidine and p-tolyl isocyanate is presented below.

Table 1: Illustrative Calculated Energy Profile for the Formation of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a computational study. It is not based on published experimental or calculated values.)

| Species/State | Description | Relative Energy (kcal/mol) |

| R | Reactants (p-toluidine + p-tolyl isocyanate) | 0.0 |

| TS1 | Transition State of Nucleophilic Attack | +15.2 |

| INT1 | Zwitterionic Intermediate | +5.8 |

| TS2 | Transition State of Proton Transfer | +8.1 |

| P | Product (this compound) | -25.6 |

Hypothetical calculation parameters: DFT B3LYP/6-31G(d) in toluene (B28343) (PCM).

Sophisticated Structural Analysis and Spectroscopic Characterization

X-ray Crystallography for Crystalline Architecture Determination

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystal. nih.gov For 1,3-Di-p-tolylurea, this method has provided crucial insights into its solid-state structure.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 1,3-diphenylurea (B7728601) | Orthorhombic | Pna2₁ | a = 9.118(3) Å, b = 10.558(2) Å, c = 11.780(3) Å |

| 1-cyclohexyl-3-(p-tolyl)urea | Monoclinic | P2₁/c | a = 12.6793(11) Å, b = 9.0970(7) Å, c = 11.4964(10) Å, β = 98.008(8)° |

In the solid state, molecules of this compound are held together by a network of intermolecular hydrogen bonds. Specifically, the hydrogen atoms attached to the nitrogen atoms (N-H) of the urea group form hydrogen bonds with the oxygen atom (O) of the carbonyl group of neighboring molecules. These N-H···O interactions are a defining feature of the supramolecular assembly of many urea derivatives. researchgate.netresearchgate.net In the case of 1,3-diphenylurea, the oxygen atom of the carbonyl group participates in two N-H···O intermolecular interactions, which helps to stabilize the crystal structure. researchgate.net These hydrogen bonds lead to the formation of one-dimensional chains or more complex three-dimensional networks, which are common supramolecular motifs in ureas.

The conformation of a molecule describes the spatial arrangement of its atoms. In the solid state, the conformation of this compound is influenced by the packing forces within the crystal lattice and the intermolecular hydrogen bonds. For related ureas, such as 1-cyclohexyl-3-(p-tolyl)urea, the urea group and the phenyl ring are nearly coplanar. researchgate.net The tolyl groups in this compound are expected to adopt a specific orientation relative to the central urea moiety to minimize steric hindrance and optimize packing efficiency.

Intermolecular Hydrogen Bonding Networks (N-H...O interactions) and Supramolecular Motifs

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals that correspond to the different types of protons in the molecule. uva.nl A singlet at 8.48 ppm is assigned to the two N-H protons. uva.nl The aromatic protons on the tolyl rings appear as two doublets, one at 7.32 ppm and the other at 7.07 ppm, each integrating to four protons. uva.nl A singlet at 2.24 ppm corresponds to the six protons of the two methyl groups. uva.nl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in DMSO-d₆, the carbonyl carbon (C=O) appears at 153.1 ppm. uva.nl The aromatic carbons show signals at 137.7, 131.0, 129.6, and 118.7 ppm. uva.nl The methyl carbons give rise to a signal at 20.8 ppm. uva.nl

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 8.48 (s, 2H) | N-H |

| 7.32 (d, J = 7.8 Hz, 4H) | Aromatic C-H | |

| 7.07 (d, J = 7.8 Hz, 4H) | Aromatic C-H | |

| 2.24 (s, 6H) | -CH₃ | |

| ¹³C | 153.1 | C=O |

| 137.7 | Aromatic C | |

| 131.0 | Aromatic C | |

| 129.6 | Aromatic C | |

| 118.7 | Aromatic C | |

| 20.8 | -CH₃ |

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. The covalent bonds within the molecule vibrate at specific frequencies, and these vibrations can be stretches (changes in bond length) or bends (changes in bond angle). uwimona.edu.jmlibretexts.org

Key vibrational modes for ureas include:

N-H stretching: This typically appears as a strong band in the region of 3100-3500 cm⁻¹. For 1,3-diphenylurea, this is observed in the 3100–3300 cm⁻¹ range. researchgate.net

C=O stretching (Amide I band): This is a very strong and sharp absorption that occurs in the range of 1630-1680 cm⁻¹. This band is sensitive to the electronic environment and hydrogen bonding. diva-portal.org

N-H bending (Amide II band): This band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C-H and C=C stretching: These vibrations give rise to several bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong, Sharp |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

Mass Spectrometry (MS) for Fragmentation Pathway Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. In positive ion mode, the compound readily forms a protonated molecule, [M+H]⁺. The predicted monoisotopic mass for the protonated adduct of this compound is m/z 241.13355. mtc-usa.com Further analysis by tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that provide insight into the molecule's structure.

The fragmentation of symmetrically substituted diaryl ureas is well-characterized. The primary cleavage occurs at the C-N bonds adjacent to the central carbonyl group. researchgate.net For this compound, the protonated parent ion undergoes collision-induced dissociation (CID), leading to two main fragmentation pathways.

One significant pathway involves the cleavage of one of the C-N bonds to form a resonance-stabilized p-tolyl isocyanate cation and a neutral p-toluidine (B81030) molecule. A second prominent fragmentation route results in the formation of the protonated p-toluidine ion (p-toluidinium ion). These fragmentation patterns are analogous to those observed for similar structures like 1,3-diphenylurea. massbank.jp

Table 1: Predicted Mass Spectrometry Data for this compound Adducts mtc-usa.com Note: Data calculated using CCSbase and may deviate from experimental values.

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 241.13355 |

| [M+Na]⁺ | 263.11549 |

| [M+K]⁺ | 279.08943 |

| [M+NH₄]⁺ | 258.16009 |

| [M-H]⁻ | 239.11899 |

Table 2: Proposed Key Fragments of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion Name | Proposed Fragment Ion m/z |

| 241.13 ([M+H]⁺) | p-Tolyl isocyanate cation | 133.05 |

| 241.13 ([M+H]⁺) | p-Toluidinium ion | 108.08 |

Advanced Chromatography for Purity Assessment and Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its separation from impurities or related compounds. Reversed-phase (RP) HPLC methods are particularly effective for this compound. agriculturejournals.cznih.gov

A documented method utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity. nih.gov The mobile phase for the separation typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier. agriculturejournals.cz For standard UV detection, phosphoric acid can be used, while formic acid is substituted for applications requiring compatibility with mass spectrometry (MS) detection. agriculturejournals.cznih.gov

Furthermore, this analytical approach is scalable and can be adapted for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications. agriculturejournals.cznih.gov The use of columns with smaller particle sizes, such as 3 µm, allows for significantly faster analysis times while maintaining high resolution, which is crucial for high-throughput screening and purity assessment. agriculturejournals.cz

Table 3: Example HPLC Method for this compound Analysis agriculturejournals.cznih.gov

| Parameter | Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with acid modifier |

| Acid Modifier | Phosphoric acid (for UV) or Formic acid (for MS) |

| Application | Purity assessment, preparative separation |

| UPLC | Method adaptable by using smaller (e.g., 3 µm) particle columns for faster analysis |

Supramolecular Chemistry and Crystal Engineering of 1,3 Di P Tolylurea

Hydrogen Bond-Directed Self-Assembly Principles

The self-assembly of 1,3-di-p-tolylurea is primarily governed by the formation of strong and directional hydrogen bonds, a cornerstone of supramolecular chemistry. researchgate.netrsc.org These non-covalent interactions are sufficiently robust to guide molecules into organized assemblies, leading to the formation of crystalline solids with predictable patterns.

The key to the self-assembly of urea (B33335) derivatives is the formation of a highly stable and predictable supramolecular synthon. researchgate.net Symmetrically N,N'-disubstituted ureas, including this compound, typically self-associate through a pair of N-H···O=C hydrogen bonds between two molecules. This interaction creates a centrosymmetric, eight-membered ring motif, which is described using graph-set notation as R²₂(8).

This primary synthon can then propagate, leading to the formation of a characteristic one-dimensional hydrogen-bonded chain or "tape" structure. rsc.orgacs.org In this arrangement, each urea molecule is hydrogen-bonded to two neighbors, creating a robust linear polymer. This tape motif is a well-documented and fundamental feature in the crystal engineering of ureas. rsc.org

The reliability of this urea···urea synthon also makes it a valuable component in co-crystallization, a technique used to design multi-component crystals with tailored properties. While specific co-crystallization studies involving this compound are not extensively documented, the principle relies on the predictable interaction between the urea tape and a suitable co-former molecule, often through secondary, weaker interactions or by incorporating functional groups capable of forming competing hydrogen bonds. rsc.org

The assembly of this compound is highly directional and predictable due to the specific geometry of the urea functional group. The N-H donors and the C=O acceptor are positioned to favor a linear, tape-like extension. rsc.org The stability of the R²₂(8) hydrogen-bonded ring motif makes it the most probable mode of association, significantly reducing the likelihood of forming alternative, less stable arrangements.

Formation of Supramolecular Synthons and Co-Crystallization

Engineering of Crystalline Architectures and Polymorphism

The engineering of crystalline materials involves controlling the spatial arrangement of molecules in a crystal lattice. This control can influence the material's physical properties and allows for the design of functional solids.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 804742 |

| Molecular Formula | C₁₅H₁₆N₂O |

| IUPAC Name | 1,3-bis(4-methylphenyl)urea |

| Crystal System | Data available via CCDC |

| Space Group | Data available via CCDC |

Source: PubChem CID 69295 nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in molecular solids, including ureas. rsc.org Different polymorphs arise from different packing arrangements of the same molecule and can have distinct physical properties, such as solubility and stability. While polymorphism is well-documented for other diaryl ureas, specific studies identifying and characterizing different polymorphs of this compound are not prevalent in the reviewed literature. Control over polymorphism is typically achieved by varying crystallization conditions such as solvent, temperature, and rate of cooling. rsc.org

The ordered structures formed by self-assembly can sometimes create voids or channels within the crystal lattice that are capable of housing smaller "guest" molecules. This is the basis of host-guest chemistry in the solid state. rsc.org Urea itself is famous for its ability to form inclusion compounds with linear alkanes.

For diaryl ureas like this compound, the formation of porous frameworks is less common because the aromatic groups tend to pack efficiently. However, the design of urea-based hosts is an active area of research. By introducing bulky substituents or specific functional groups, it is possible to frustrate dense packing and create stable porous networks. These frameworks can be used for applications such as separations or as microreactors. There are currently no specific examples in the literature demonstrating this compound acting as a host in an inclusion compound.

Role in Soft Materials and Gels (e.g., network entanglement)

Low-molecular-weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, immobilizing the solvent and creating a gel. The formation of these networks often relies on highly directional, non-covalent interactions, such as the hydrogen bonding prominent in ureas. rsc.orgdur.ac.uk

The mechanism of gelation involves the initial self-assembly of molecules into one-dimensional fibrillar structures, such as the hydrogen-bonded tapes formed by ureas. At sufficient concentrations, these fibers can become physically entangled, creating a supramolecular polymer network that traps the solvent. nih.govfrontiersin.org The properties of such gels can be sensitive to external stimuli, including temperature or the presence of specific ions (anions) that can interact with the urea hydrogen bond donors. rsc.orgdur.ac.uk

While many bis-urea and other functionalized urea compounds are known to be excellent organogelators, the ability of the simple, symmetric this compound to form gels is not specifically reported. Its strong tendency to crystallize might in some cases be favored over the formation of the metastable, kinetically trapped gel state. However, the fundamental principles of urea-based self-assembly into one-dimensional tapes provide a clear potential pathway for it to contribute to the formation of soft materials under appropriate conditions. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Catalytic Applications and Mechanistic Insights

1,3-Di-p-tolylurea as an Organocatalyst

This compound, a derivative of urea (B33335), has emerged as a versatile organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal catalysts. The catalytic activity of this compound stems from its ability to form hydrogen bonds, which can activate substrates and facilitate reactions. This has led to its application in various organic transformations.

Activation Mechanisms in Catalytic Cycles (e.g., epoxide activation with CO₂)

A key application of urea-based organocatalysts like this compound is in the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. This reaction is of significant interest as it utilizes CO₂, a greenhouse gas, to synthesize valuable chemicals. The generally accepted mechanism involves the activation of the epoxide ring by the organocatalyst. whiterose.ac.uk

The catalytic cycle can be broadly described by the following steps:

Epoxide Activation: The urea derivative, acting as a hydrogen-bond donor (Lewis or Brønsted acid), coordinates with the oxygen atom of the epoxide. This hydrogen bonding polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack. whiterose.ac.uk

Nucleophilic Attack: A nucleophile, often a halide ion from a co-catalyst, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring.

CO₂ Insertion: The resulting intermediate then reacts with carbon dioxide.

Ring Closure: An intramolecular cyclization occurs, forming the cyclic carbonate and regenerating the catalyst for the next cycle.

While the epoxide activation mechanism is the most commonly proposed, some catalytic systems may operate through the activation of CO₂ or a dual activation of both the epoxide and CO₂. whiterose.ac.ukmdpi.com The specific pathway can depend on the catalyst, nucleophile, and substrates involved. whiterose.ac.uk

Role in Cyclodimerization Reactions

This compound and related urea compounds have also been investigated for their role in the cyclodimerization of isocyanates. In these reactions, the urea derivative can act as a template or a catalyst to facilitate the formation of cyclic dimers, such as uretidinediones. The hydrogen-bonding capabilities of the urea are crucial in bringing two isocyanate molecules into the correct orientation for the [2+2] cycloaddition to occur.

Investigation of Catalytic Selectivity and Efficiency

The selectivity and efficiency of a catalyst are paramount for its practical application. In the context of this compound and related organocatalysts, these factors are influenced by several parameters.

Catalyst Structure: The electronic and steric properties of the substituents on the urea backbone play a significant role. For instance, electron-withdrawing groups can enhance the hydrogen-bonding acidity of the urea protons, potentially leading to higher activity.

Reaction Conditions: Temperature, pressure, and solvent can all impact the catalyst's performance. For the cycloaddition of CO₂ to epoxides, optimizing these conditions is crucial for maximizing the yield of the desired cyclic carbonate and minimizing side reactions. mdpi.comuky.edu

Optimizing these factors allows for the fine-tuning of the catalytic system to achieve high selectivity for the desired product and high conversion rates, making the process more economically and environmentally viable. nih.gov Research in this area often involves systematic screening of catalysts and reaction conditions to identify the optimal combination for a specific transformation. researchgate.netcjcatal.com

Development of Synergistic Catalytic Systems

Synergistic catalysis is a powerful strategy where two or more catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. beilstein-journals.orgprinceton.edursc.org This approach often involves the simultaneous activation of both the nucleophile and the electrophile by distinct catalysts. princeton.edursc.org

In the context of reactions involving this compound, synergistic systems can be designed to enhance catalytic activity and selectivity. For example, in the cycloaddition of CO₂ to epoxides, this compound can act as the organocatalyst to activate the epoxide, while a separate co-catalyst provides the nucleophile for ring-opening. This dual activation strategy can lead to significantly higher reaction rates and yields compared to systems where only one component is activated.

The development of such synergistic systems requires a deep understanding of the reaction mechanism and the role of each catalytic species. By carefully selecting the combination of catalysts, it is possible to create highly efficient and selective processes for a wide range of chemical transformations. beilstein-journals.org

Mechanistic Biological and Medicinal Chemistry Research

Inhibition of Quorum Sensing Pathways by Diarylurea Derivatives

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression. Targeting QS pathways is a promising anti-virulence strategy that may not exert the same selective pressures as traditional antibiotics. Diarylurea derivatives, including 1,3-di-p-tolylurea, have emerged as potent inhibitors of these systems.

Streptococcus mutans is a primary etiological agent of dental caries, a widespread oral infectious disease. frontiersin.orgnih.gov Its virulence is largely regulated by a QS system known as the ComDE two-component signal transduction system. frontiersin.org This system relies on a competence-stimulating peptide (CSP) to orchestrate gene expression related to biofilm formation and acid production. frontiersin.org

The compound 1,3-di-m-tolylurea (DMTU), a positional isomer of this compound, has been identified as an inhibitor of the ComDE pathway. frontiersin.orgresearchgate.net In silico studies have shown that DMTU acts as a peptidase domain inhibitor of the ABC transporter protein, ComA. nih.govmdpi.com ComA is responsible for processing and exporting the CSP signal molecule. By inhibiting ComA, DMTU effectively disrupts the communication cascade, leading to a reduction in the expression of key virulence genes in S. mutans. frontiersin.org This inhibition has been shown to reduce biofilm formation significantly, and studies have demonstrated a synergistic effect when combined with low concentrations of fluoride. frontiersin.orgmdpi.com The inhibitory concentration (IC50) for DMTU against S. mutans biofilms has been reported in the range of 0.39 to 14.9 µM. mdpi.com

Porphyromonas gingivalis is a keystone pathogen associated with chronic periodontitis. nih.govmdpi.com Its ability to integrate into multispecies biofilms and express a range of virulence factors is critical for its pathogenicity. nih.govmdpi.com Research on 1,3-di-m-tolylurea (DMTU) has shown its efficacy in inhibiting and disrupting multispecies oral biofilms that include P. gingivalis. nih.govpreprints.orghku.hk

Mechanistic studies have revealed that DMTU significantly downregulates the expression of crucial biofilm- and virulence-related genes in P. gingivalis. nih.govhku.hk This includes genes for fimbriae (e.g., mfa1), which are essential for adhesion, and proteases known as gingipains (e.g., rgpA, rgpB), which are involved in tissue destruction and immune modulation. nih.govmdpi.com The compound was also found to downregulate stress response pathways, suggesting it impairs the bacterium's ability to cope with environmental stresses within the periodontal pocket. nih.gov Notably, DMTU achieves this modulation of biofilm formation and virulence without exhibiting direct bactericidal effects, highlighting its function as an anti-virulence agent. nih.govpreprints.orghku.hk

Targeting Communication Systems in Oral Microorganisms (e.g., ComA protein inhibition in Streptococcus mutans)

Protein Kinase Inhibition and Signal Transduction Pathways

The diarylurea scaffold, particularly the p-tolylurea (B1198767) moiety, is a key structural feature in several potent protein kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting aberrant signal transduction pathways that drive cell proliferation and survival.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a driver of oncogenesis in a significant portion of Acute Myeloid Leukemia (AML) cases. dovepress.comwhiterose.ac.uk Activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity and uncontrolled proliferation of leukemic cells. dovepress.comhaematologica.org

The p-tolylurea structure is a critical component of several advanced FLT3 inhibitors. For instance, the potent and selective FLT3 inhibitor, 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- nih.govpreprints.orgnih.govthiadiazol-2-yl}-3-p-tolylurea (compound 20c in the cited study), was developed through structure-activity relationship (SAR) studies. acs.orgnih.gov This compound demonstrated complete tumor regression in an AML xenograft mouse model. acs.org The mechanism involves the urea (B33335) moiety forming key hydrogen bonds within the ATP-binding site of the kinase, effectively blocking its function and inhibiting downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for the survival and proliferation of AML cells. dovepress.comwhiterose.ac.uk Other multi-kinase inhibitors containing a urea functional group, such as sorafenib (B1663141) and quizartinib, also target FLT3 and underscore the importance of this chemical scaffold in designing effective AML therapies. haematologica.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For diarylurea derivatives, SAR has been explored for both quorum sensing inhibition and kinase inhibition.

For Quorum Sensing Inhibition: SAR studies on diarylurea derivatives targeting QS in S.mutans have highlighted the importance of the substitution pattern on the aromatic rings. While 1,3-di-m-tolylurea (DMTU) is highly active, analogues have been synthesized to probe the structural requirements for activity. mdpi.com Studies on other bacteria, like Vibrio harveyi, using different scaffolds such as β-keto esters, have shown that an aryl functionality is crucial for antagonistic activity, with specific substitutions (e.g., 4-halo or 3/4-methoxy groups) enhancing potency. mdpi.com These principles of hydrophobic and electronic interactions are broadly applicable to the design of new QS inhibitors based on the diarylurea core. plos.org

For Kinase Inhibition: In the context of FLT3 kinase inhibition, SAR studies have been extensive. Optimization of a lead compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, involved modifying the terminal phenylurea moiety. figshare.comresearchgate.net It was found that introducing electron-withdrawing groups, such as trifluoromethyl and chloro groups, on the terminal phenyl ring significantly enhanced the inhibitory potency against FLT3-driven AML cells. figshare.com The discovery of compound 20c (1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- nih.govpreprints.orgnih.govthiadiazol-2-yl}-3-p-tolylurea) was the result of systematic modifications to the head (thiazole) and tail (quinazoline) portions of a lead compound, demonstrating that potency is derived from the interplay of the entire molecular structure, with the p-tolylurea group playing a key role in anchoring the inhibitor to the kinase. acs.org

Table 1: SAR Insights for Diarylurea Derivatives

| Biological Target | Structural Moiety | Favorable Modifications | Impact on Activity | Reference |

|---|---|---|---|---|

| ComA (S. mutans QS) | Di-tolylurea | Meta-positioning of methyl groups (DMTU) | Potent inhibition of biofilm formation | mdpi.com |

| FLT3 Kinase (AML) | p-Tolylurea | Addition of electron-withdrawing groups (e.g., -CF3, -Cl) to the second phenyl ring | Significantly increased inhibitory potency | figshare.com |

| FLT3 Kinase (AML) | Quinazoline-thiadiazole-tolylurea | Morpholinopropoxy chain at the 7-position of the quinazoline (B50416) ring | Improved in vivo activity and potency | acs.org |

Mechanism of FLT3 Kinase Inhibition by Related p-Tolylurea Derivatives in Acute Myeloid Leukemia

Immunomodulatory and Anti-infective Mechanisms of Action

Beyond direct action on microbes and kinases, diarylurea derivatives possess immunomodulatory properties that contribute to their anti-infective profile. This dual action—debilitating the pathogen while modulating the host response—is a highly desirable therapeutic feature.

Studies involving 1,3-di-m-tolylurea (DMTU) have shown that it has immunomodulatory and anti-infective properties. nih.govmdpi.com In rat models of dental caries infection with S. mutans, treatment with DMTU led to a reduction in inflammatory markers in blood and liver samples. frontiersin.orgnih.gov This suggests that by inhibiting the bacterial virulence factors that trigger an aggressive inflammatory response, the compound helps to mitigate host tissue damage.

Other research on different diarylurea derivatives has shown a more direct immunomodulatory effect. nih.gov Certain unsymmetrical diaryl ureas, synthesized for their antimycobacterial activity, were also found to modulate cytokine production. nih.govconicet.gov.ar They were observed to up-regulate pro-inflammatory cytokines like IFN-γ and IL-12, which are crucial for clearing infections, while down-regulating the anti-inflammatory cytokine IL-10, which can sometimes be exploited by pathogens to suppress host immunity. nih.govconicet.gov.ar This demonstrates that the diarylurea scaffold can be tailored to either dampen excessive inflammation or enhance a productive immune response, depending on the specific structural features of the molecule and the pathological context.

Cellular and Molecular Interactions at the Biological Interface

The molecular interactions of this compound and its derivatives at the biological interface have been a subject of research, revealing a range of activities primarily centered on enzyme inhibition and disruption of microbial communities. While comprehensive studies focusing exclusively on this compound are limited, research on closely related p-tolyl urea derivatives provides significant insights into its potential cellular and molecular targets.

Research into unsymmetrical 1,3-disubstituted ureas has highlighted the potential of the p-tolyl urea scaffold in enzyme inhibition. In a comparative study, a p-tolyl urea derivative demonstrated the most significant inhibitory activity against the urease enzyme among several tested compounds. researchgate.net Urease is a key enzyme in certain pathogenic bacteria and fungi, and its inhibition can disrupt their survival and virulence.

Furthermore, a more complex molecule incorporating the p-tolylurea structure, 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, has been identified as a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 plays a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules. The inhibition of ERAP1 by this p-tolylurea derivative suggests a potential immunomodulatory role for compounds of this class.

Another derivative, 1-(prop-2-yn-1-yl)-3-(p-tolyl)urea, has been synthesized and evaluated for its inhibitory effects on various human carbonic anhydrase (CA) isoforms. nih.gov Carbonic anhydrases are involved in numerous physiological processes, and their dysregulation is implicated in several diseases. The study revealed that this p-tolylurea compound exhibited inhibitory activity against several CA isoforms, with varying degrees of potency. nih.gov

While direct studies on this compound are not extensively available, the research on its derivatives consistently points towards the p-tolylurea moiety as a pharmacologically active scaffold with the potential to interact with and modulate the activity of various enzymes. The specific cellular and molecular interactions are largely dictated by the other substituents on the urea core, which influence the compound's binding affinity and selectivity for its biological targets.

Table 1: Enzyme Inhibition by p-Tolyl Urea Derivatives

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

| p-Tolyl urea derivative | Urease | Highest inhibition among tested unsymmetrical ureas | researchgate.net |

| 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea | Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Selective inhibition | |

| 1-(prop-2-yn-1-yl)-3-(p-tolyl)urea | Carbonic Anhydrase (CA) Isoforms | Inhibition of various isoforms | nih.gov |

Table 2: Investigated Biological Activities of p-Tolyl Urea Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

| Unsymmetrical 1,3-disubstituted ureas | Enzyme Inhibition | A p-tolyl urea derivative was the most potent urease inhibitor. | researchgate.net |

| Substituted p-tolylureas | ERAP1 Inhibition | A complex p-tolylurea derivative selectively inhibits ERAP1. | |

| Alkyne-substituted p-tolylureas | Carbonic Anhydrase Inhibition | 1-(prop-2-yn-1-yl)-3-(p-tolyl)urea inhibits multiple CA isoforms. | nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules like 1,3-Di-p-tolylurea. It offers a robust framework for investigating electronic structure and predicting reactivity with a favorable balance of accuracy and computational cost. materialsciencejournal.org Methods like the B3LYP functional are commonly employed to achieve results that correlate well with experimental data. materialsciencejournal.orgmdpi.com

Molecular Orbital Analysis and Electrostatic Potential Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the most likely to accept an electron. masterorganicchemistry.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. libretexts.orgresearchgate.net For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals, highlighting the regions involved in electron transfer processes.

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across the molecule, indicating regions that are electron-rich or electron-poor. researchgate.netlibretexts.org These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. In this compound, the ESP map typically shows a region of negative potential (colored red) around the carbonyl oxygen atom, identifying it as a site for electrophilic interaction. Conversely, regions of positive potential (colored blue) are found around the amide (N-H) protons, marking them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are employed to predict the vibrational frequencies of this compound. gaussian.comfaccts.de This theoretical spectrum is then correlated with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.net The process involves first finding a stationary point on the potential energy surface via geometry optimization, as frequency calculations are only valid at such points. gaussian.com The excellent agreement often found between the calculated and observed frequencies allows for precise assignment of vibrational modes, such as the characteristic N-H and C=O stretching frequencies, thereby validating the computed molecular structure. faccts.de

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and flexibility. mdpi.combahargroup.org For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can explore its conformational landscape. unibo.it These simulations reveal the various low-energy shapes (conformers) the molecule can adopt and the energetic barriers between them, which is crucial for understanding its behavior in different environments and its ability to bind to biological targets. nih.govmdpi.com

Molecular Docking and QSAR Studies for Ligand-Target Interactions (e.g., ComA)

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. frontiersin.org In silico studies have shown that 1,3-disubstituted ureas exhibit a strong binding affinity for ComA, a key protein in the quorum-sensing pathway of bacteria like Streptococcus mutans. frontiersin.orgmdpi.com Docking simulations predict that these urea (B33335) derivatives interact with and inhibit the peptidase (PEP) domain of the ComA protein, thereby disrupting biofilm formation. frontiersin.org

| Target Protein | Ligand Class | Predicted Interaction | Computational Method | Outcome |

| ComA | 1,3-disubstituted ureas | Binding to the active site of the PEP domain. frontiersin.org | Molecular Docking frontiersin.org | Potential inhibition of quorum sensing and biofilm formation. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. sci-hub.seresearchgate.netmarquette.edu For urea derivatives, QSAR models can be developed to predict their inhibitory potency based on molecular descriptors. researchgate.net These models are valuable for rationally designing new analogs of this compound with enhanced activity.

Predictive Modeling of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by non-covalent intermolecular forces. Predictive modeling, often referred to as Crystal Structure Prediction (CSP), is used to determine the most thermodynamically stable crystal packing arrangements. aps.orgchemrxiv.org These methods are vital for understanding polymorphism and the physical properties of a material. For this compound, the crystal structure is heavily influenced by a network of intermolecular hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net Predictive models help to rationalize how these specific interactions, along with weaker forces like π-π stacking between the tolyl rings, direct the self-assembly of the molecules into a well-defined crystal lattice. researchgate.netresearchgate.net

Advanced Materials Science Applications and Functional Design

Integration into Polymer Systems and Composites

The urea (B33335) linkage (-NH-CO-NH-) is a powerful functional group in polymer chemistry, capable of forming strong, directional hydrogen bonds. This feature is exploited to enhance the properties of various polymer systems. 1,3-Di-p-tolylurea, as a model compound and a building block, provides insights into how these linkages can be used to design materials with tailored characteristics.

While not a conventional monomer for large-scale addition polymerization due to the nature of its functional groups, this compound and its derivatives are significant in the context of polyurethanes and polyureas. These polymers are typically formed through the reaction of isocyanates with polyols and amines, respectively. The formation of urea linkages is fundamental to creating cross-linked networks that define the material's properties. msesupplies.comuni-hamburg.de

Radical polymerization is a versatile method for a wide array of monomers and is tolerant of various functional groups, including amides. beilstein-journals.org In specific polymerization techniques like hydrogen-transfer polymerization, monomers containing urea groups, such as N-acryloyl-N'-p-tolylsulfonylurea, can be polymerized. researchgate.net This demonstrates the capability of urea-containing molecules to participate in polymer-forming reactions.

The synthesis of this compound is often studied as a model reaction in the context of creating thermoset polyurethanes, materials known for their cross-linked structures that are difficult to recycle. chinesechemsoc.orgresearchgate.net Understanding the formation and behavior of the urea bonds in model compounds like this compound is crucial for developing strategies to create more sustainable polymer networks, such as covalent adaptable networks (CANs). researchgate.netresearchgate.net In these systems, the urea or urethane (B1682113) linkages can be part of dynamic covalent chemistries, allowing the material to be reprocessed. researchgate.net

The introduction of urea linkages, such as those provided by this compound, can significantly alter the properties of a polymer matrix. The strong, specific hydrogen bonds formed between urea groups lead to a high degree of self-organization and can dramatically influence the mechanical, thermal, and electrical properties of the material. rsc.org

Key Property Modifications:

Enhanced Mechanical Strength: The formation of a polyurethane/urea network in materials like modified bitumen leads to a significant increase in the complex modulus, resulting in higher stiffness and resistance to deformation. researchgate.net These linkages are crucial in creating durable coatings, adhesives, and structural materials. msesupplies.com

Improved Thermal Stability: Cross-linking via urea or urethane bonds can enhance the thermal resistance of polymers. ontosight.ai

Modified Electrical Properties: Polyureas (PUA) exhibit higher dielectric constants (above 5.0) compared to polyurethanes (PU) (above 3.0) due to the highly polar nature of the urea moiety. rsc.org The strong intermolecular hydrogen bonding in polyureas can also create dense films with suppressed free volume, leading to high insulating properties. rsc.org Conversely, incorporating urea-containing side chains into conjugated polymers has been shown to enhance ambipolar semiconducting properties. rsc.org

The table below summarizes the impact of urea linkages on polymer properties based on findings from related systems.

| Property | Effect of Urea Linkage Integration | Scientific Rationale |

| Mechanical | Increased stiffness, tensile strength, and durability. researchgate.net | Formation of strong, directional hydrogen-bonded networks and cross-links. msesupplies.comresearchgate.net |

| Thermal | Increased softening point and thermal stability. researchgate.net | Robust covalent cross-links and energy required to disrupt hydrogen bond networks. |

| Electrical | Increased dielectric constant and insulating properties. rsc.org | High polarity of the urea functional group. rsc.org |

| Rheological | Increased complex modulus and viscosity. researchgate.net | Creation of a structured polymeric network within the host material. researchgate.net |

Use as Cross-linking Agents and Monomers

Design of Functional Frameworks and Porous Materials

The ability of this compound to form predictable, hydrogen-bonded structures makes it a candidate for designing ordered, porous materials. These materials are of great interest for applications in storage, separation, and catalysis.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high stability, permanent nanoporosity, and nitrogen-rich structure. njtech.edu.cnacsmaterial.com They are typically synthesized through the polymerization of nitrile-containing aromatic monomers. njtech.edu.cn The resulting triazine units make the framework electron-deficient and a strong hydrogen bond acceptor. acsmaterial.com

While the direct synthesis of CTFs from this compound is not a conventional route, the principles of hydrogen bonding and molecular self-assembly that govern urea-based structures are central to the design of many porous organic materials. The nitrogen atoms within the urea structure, like those in CTFs, can act as sites for interaction with guest molecules. The ordered packing of urea derivatives can create well-defined pores and channels, making them suitable for creating adsorbents.

The performance of porous materials in adsorption and separation is dictated by the chemical nature of their surface and the size of their pores. researchgate.net Materials rich in nitrogen, such as CTFs, are known to be effective for the reversible capture of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S). acsmaterial.com

The urea group in this compound possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality makes it well-suited for interacting with polar molecules. The adsorption properties of materials incorporating this urea are based on these specific interactions. For instance, the adsorption of gas molecules on a functionalized surface can be classified as physisorption (weaker, van der Waals forces) or chemisorption (stronger, involving chemical bond formation), with adsorption energies for chemisorption typically being higher. mdpi.com

The potential adsorption capabilities of a hypothetical porous material based on this compound can be inferred from the properties of its functional groups.

| Target Species | Potential Interaction Mechanism |

| Acidic Gases (e.g., CO2, SO2) | The carbonyl oxygen of the urea can act as a Lewis base to interact with the acidic gas molecules. acsmaterial.com |

| Polar Molecules (e.g., H2O) | Strong hydrogen bonding with both the N-H and C=O groups of the urea moiety. nih.gov |

| Anions | The N-H groups can act as hydrogen bond donors to form stable complexes with various anions. |

Covalent Triazine Frameworks (CTFs) and Other Porous Adsorbents

Role in Smart Materials (e.g., electro-acids in bistable systems)

"Smart materials" are materials that respond to external stimuli, such as light, heat, or an electric field, by changing their properties. A close derivative of this compound has been instrumental in the design of a sophisticated smart material system.

Specifically, the compound 1-(4-(dimethylamino)phenyl)-3-(p-tolyl)urea (often abbreviated as Urea-N) has been used as an "electro-acid" in a bistable, flexible electro-optical device. acs.orgresearchgate.net This system operates on the principle of proton-coupled electron transfer (PCET). researchgate.net

In this device, the Urea-N molecule can reversibly release a proton upon the application of an electric field. researchgate.net This released proton can then interact with a nearby chromophore (a color-switching molecule), changing its structure and, consequently, its optical properties (e.g., color and fluorescence). acs.org This process allows the device to be switched between two stable states: an "OFF" state and an "ON" state. researchgate.net

A notable application is a flexible device that exhibits switchable circularly polarized luminescence (CPL). The device combines the Urea-N electro-acid with an acid-responsive CPL-switching material. By applying a small voltage, the device can be reversibly switched from a CPL-silent "OFF" state to a CPL-active "ON" state, accompanied by a visible color change. researchgate.net This system demonstrates remarkable performance, including having two stable optical states without a continuous power supply, a low operating voltage, and good cycling stability. researchgate.net

Degradation Mechanisms and Environmental Fate

Photolytic and Hydrolytic Degradation Pathways

For instance, the degradation of substituted ureas like fluometuron (B1672900) involves a stepwise demethylation process, which is then typically followed by the hydrolysis of the urea (B33335) linkage to yield the corresponding aniline (B41778) derivative. cambridge.org In the case of 1,3-Di-p-tolylurea, this would hypothetically lead to the formation of p-toluidine (B81030). The rate and products of photolysis can be significantly influenced by environmental conditions. For example, the degradation of the pesticide phenmedipham (B1680312) on alkaline silica (B1680970) yields N,N'-di-m-tolylurea, a different product than what is observed under irradiation, which produces methyl-N-(3-hydroxyphenyl) carbamate (B1207046) and m-toluidine. researchgate.net This highlights that the specific degradation products of this compound would likely depend on factors such as pH, the presence of photosensitizers, and the medium in which the degradation occurs.

Hydrolysis rates of substituted ureas are also influenced by pH and temperature. Generally, these compounds are relatively stable in water under neutral pH conditions.

Thermal Decomposition Mechanisms and Products (e.g., free radical formation)

The thermal decomposition of this compound has been more specifically characterized. The primary mechanism involves the cleavage of the C-N bonds of the urea linkage. Research has shown that the thermal decomposition of substituted ureas, including this compound, leads to the formation of an isocyanate and an amine.

Specifically, this compound decomposes upon heating to yield p-tolyl isocyanate and p-toluidine . nist.gov This dissociation reaction is endothermic, with a standard enthalpy of reaction (ΔrH°) of 146.1 ± 0.9 kJ/mol for the solid-phase decomposition. nist.gov

Decomposition Reaction: C₁₅H₁₆N₂O(s) → C₈H₇NO(g) + C₇H₉N(g) (this compound) → (p-Tolyl isocyanate) + (p-Toluidine)

Further studies on the chemical degradation of this compound, particularly in the context of polyurethane recycling, have been conducted. For example, its degradation in the presence of 2-butanone (B6335102) oxime at 130 °C has been investigated to facilitate the breakdown of urea linkages. nih.gov At higher temperatures, the potential for free radical formation exists, although specific studies detailing this for this compound are scarce. The reactive isocyanate product can also participate in secondary reactions, such as forming biuret (B89757) structures by reacting with undegraded urea molecules.

| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) |

| p-Tolyl isocyanate | C₈H₇NO | 133.15 |

| p-Toluidine | C₇H₉N | 107.15 |

This table is interactive. Click on the headers to sort.

Environmental Persistence and Transformation Studies

Specific studies on the environmental persistence and transformation of this compound are not well-documented. However, its use as a fungicide and herbicide in some agricultural applications suggests it is introduced into the environment. lookchem.com The persistence of substituted ureas in soil is largely dependent on microbial activity. For compounds like fluometuron, degradation is primarily a result of microbial metabolism. cambridge.org

Future Directions and Emerging Research Avenues

Exploration of Novel, Sustainable Synthetic Pathways

The chemical industry's shift towards green and sustainable practices is a major driver for innovation in synthetic chemistry. For 1,3-Di-p-tolylurea, future research will increasingly focus on developing environmentally benign and economically viable production methods that minimize waste and energy consumption.

A significant area of exploration is the use of carbon dioxide (CO₂) as a renewable C1 building block. acs.orgresearchgate.net Traditional methods often rely on hazardous reagents like phosgene. In contrast, modern approaches aim to directly utilize CO₂ under milder conditions. Research into the electrocatalytic synthesis of ureas from CO₂ and nitrogen sources (such as nitrates or even dinitrogen) at ambient temperature and pressure represents a paradigm shift towards sustainability. oaepublish.comnih.gov This process, which hinges on the critical C-N coupling step, could offer a greener alternative to conventional industrial processes. oaepublish.comnih.govdoi.org

Other promising sustainable strategies include: